1,4-Butanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

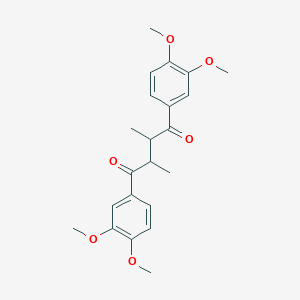

1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-13(21(23)15-7-9-17(25-3)19(11-15)27-5)14(2)22(24)16-8-10-18(26-4)20(12-16)28-6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBNPRXRUYBFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197278 | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-92-0 | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4440-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanedione (Succinaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanedione, more systematically known as butanedial or succinaldehyde (B1195056), is a four-carbon dialdehyde (B1249045) with the chemical formula C₄H₆O₂. As a reactive bifunctional molecule, it serves as a versatile building block in organic synthesis and as a cross-linking agent for biomolecules. Its high reactivity also makes it a compound of interest in the study of cellular stress and the formation of advanced glycation end products (AGEs). This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in research and development.

Chemical Structure and Properties

The structure of this compound consists of a four-carbon chain with aldehyde functional groups at both termini.

Chemical Structure:

Physical Properties

Succinaldehyde is a colorless, viscous liquid that is soluble in water, alcohol, and ether.[1][2] In aqueous solutions, it exists in equilibrium with its cyclic hydrate (B1144303) form, 2,5-dihydroxytetrahydrofuran.[3] Due to its propensity to polymerize, it is often handled as a more stable derivative, such as its bisulfite adduct or acetal.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [3] |

| Molar Mass | 86.09 g/mol | [3] |

| Appearance | Colorless viscous liquid | [3] |

| Density | 1.064 g/cm³ at 20 °C | [3] |

| Boiling Point | 169-170 °C (with decomposition) | [4] |

| 58 °C at 9 mmHg | [3] | |

| Solubility | Soluble in water, ethanol, ether | [2] |

| Refractive Index | 1.4262 at 18 °C | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the high reactivity of its two aldehyde groups.

-

Polymerization: Succinaldehyde readily undergoes self-polymerization, particularly in the presence of acid or at elevated temperatures.[5]

-

Cross-linking: Its bifunctional nature allows it to react with primary amines, such as the lysine (B10760008) residues in proteins, to form Schiff bases, leading to intra- and intermolecular cross-links.[5] This property is utilized in biochemistry and for industrial applications like the modification of resins.[5][6]

-

Cyclization: In aqueous solution, it forms a cyclic hemiacetal, 2,5-dihydroxytetrahydrofuran.[3]

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

-

Reduction: The aldehyde groups can be reduced to alcohols, forming 1,4-butanediol.

Spectroscopic Data

Detailed spectroscopic data for pure succinaldehyde is scarce in the literature due to its instability. However, the expected spectral characteristics can be inferred from the typical ranges for aliphatic aldehydes.

¹H NMR Spectroscopy (Typical Ranges)

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aldehydic Protons (-CHO) | 9.5 - 10.0 | Triplet |

| Methylene Protons (α to CHO) | 2.7 - 2.8 | Multiplet |

| Methylene Protons (β to CHO) | 1.8 - 2.0 | Multiplet |

¹³C NMR Spectroscopy (Typical Ranges)

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | 190 - 205 |

| Methylene Carbon (α to C=O) | 40 - 50 |

| Methylene Carbon (β to C=O) | 20 - 30 |

Infrared (IR) Spectroscopy (Typical Absorptions)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (Aldehyde) | 2720 and 2820 | Medium (often two bands) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

Mass Spectrometry (Expected Fragmentation)

The mass spectrum of succinaldehyde is expected to show a molecular ion peak (m/z = 86) and characteristic fragmentation patterns for dialdehydes, including alpha-cleavage and McLafferty rearrangement.

| m/z | Possible Fragment |

| 86 | [M]⁺ (Molecular Ion) |

| 57 | [M - CHO]⁺ |

| 44 | [CH₂=CHOH]⁺ (from McLafferty rearrangement) |

| 29 | [CHO]⁺ |

Experimental Protocols

Synthesis of Succinaldehyde from 2,5-Dimethoxytetrahydrofuran (B146720)

This method involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran.[3]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Charge a round-bottom flask with 2,5-dimethoxytetrahydrofuran and deionized water.

-

Heat the biphasic mixture to 90 °C with stirring for 2 hours, resulting in a clear, homogenous solution.[7]

-

Remove the reflux condenser and set up for distillation. Increase the temperature to 120 °C and collect the distillate at atmospheric pressure.[3]

-

Remove the remaining water by rotary evaporation.[3]

-

Add toluene and continue rotary evaporation to azeotropically remove residual water. Repeat this step.[3]

-

The resulting crude succinaldehyde can be purified by vacuum distillation.[3]

Protein Cross-linking with Succinaldehyde

This is a general protocol for cross-linking proteins using succinaldehyde. The optimal conditions (concentration, time, temperature, pH) should be determined empirically for each specific protein and application.

Materials:

-

Purified protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7-8)

-

Succinaldehyde solution (freshly prepared or from a stable stock)

-

Quenching solution (e.g., Tris buffer or glycine)

-

SDS-PAGE reagents for analysis

Procedure:

-

Prepare the protein solution at the desired concentration in the reaction buffer. Amine-containing buffers like Tris should be avoided in the reaction step.

-

Add succinaldehyde to the protein solution to the desired final concentration (typically in the low millimolar range).

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution to react with excess aldehyde groups.

-

Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining or Western blotting.

Biological Activity and Signaling Pathways

Succinaldehyde is implicated in biological systems primarily through its role as a product of lipid peroxidation and its ability to modify biomolecules, leading to the formation of Advanced Glycation End Products (AGEs).

Protein Cross-linking Mechanism

Succinaldehyde cross-links proteins primarily through the formation of Schiff bases with the primary amino groups of lysine residues.

Involvement in AGE-RAGE Signaling

As a reactive dicarbonyl compound, succinaldehyde can contribute to the formation of AGEs. AGEs are a heterogeneous group of molecules that can accumulate in tissues and contribute to the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. AGEs exert their effects in part by binding to the Receptor for Advanced Glycation End Products (RAGE), which triggers intracellular signaling cascades, such as the MAPK pathway, leading to inflammation, oxidative stress, and cellular dysfunction.[8]

Conclusion

This compound (succinaldehyde) is a highly reactive dialdehyde with significant applications in chemical synthesis and as a biochemical tool. Its ability to cross-link proteins makes it valuable for studying protein-protein interactions and for industrial purposes. However, its inherent instability requires careful handling and storage. In biological systems, it is recognized as a product of lipid peroxidation that can contribute to cellular stress through the formation of AGEs and activation of pro-inflammatory signaling pathways. Further research into the specific biological roles and reactivity of succinaldehyde will continue to be an important area of investigation for researchers in chemistry, biology, and medicine.

References

- 1. mass spectrometry - EI-MS: M-28 peak in aldehydes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. Cinnamaldehyde promotes diabetic wound healing via synergetic effects of AGE/RAGE-mediated macrophage polarization affecting fibroblast activation and angiogenesis, and Nrf2-dependent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. fgsc.net [fgsc.net]

- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

Synthesis of Succinaldehyde from Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Succinaldehyde (B1195056), a four-carbon dialdehyde, serves as a versatile precursor in the synthesis of various pharmaceuticals and heterocyclic compounds, including tropinones. Its high reactivity, however, presents challenges in its synthesis and isolation. This technical guide provides an in-depth overview of the primary methods for synthesizing succinaldehyde from tetrahydrofuran (B95107) (THF), offering detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Introduction

Tetrahydrofuran (THF) is an inexpensive and readily available starting material, making it an attractive precursor for the industrial production of succinaldehyde. The core of this transformation lies in the selective oxidation of the α-carbons of the THF ring, followed by ring-opening to yield the desired dialdehyde. Several synthetic routes have been developed, each with its own set of advantages and challenges, primarily centered around the choice of oxidizing agent and reaction conditions. This guide will focus on two prominent methods: vapor-phase catalytic oxidation and chlorination followed by hydrolysis.

Vapor-Phase Catalytic Oxidation of Tetrahydrofuran

A direct and continuous method for the synthesis of succinaldehyde involves the vapor-phase oxidation of THF over a metal catalyst. This method is particularly suited for industrial-scale production due to its efficiency.

Experimental Protocol

This protocol is based on the process described in U.S. Patent 2,710,883.[1][2]

Materials:

-

Tetrahydrofuran (THF)

-

Air or an oxygen-containing gas

-

Silver (Ag) or Copper (Cu) catalyst (e.g., silver gauze, silver crystals on alumina)

-

n-Propyl alcohol (for scrubbing)

-

Hydroxylamine (B1172632) hydrochloride (for analysis)

Equipment:

-

Stainless steel reactor tube

-

Thermocouple

-

Electrically heated reactor furnace

-

Vaporizer

-

Water-cooled condenser

-

Scrubbers (cooled with a dry ice bath)

Procedure:

-

Pack a 1-inch stainless steel reactor tube with a silver gauze catalyst.

-

Heat the reactor to the desired temperature (typically between 300-400°C) using an electric furnace.[1]

-

Meter THF and air into a preheated vaporizer (at approximately 100°C).[1]

-

Pass the resulting vapor mixture over the heated catalyst in the reactor.

-

Condense the reaction off-gases using a water-cooled condenser.

-

Pass the non-condensed gases through a series of scrubbers containing n-propyl alcohol, cooled in a dry ice bath, to capture any remaining product.[1]

-

Combine the condensate and the contents of the scrubbers.

-

Analyze the resulting solution for succinaldehyde content using the hydroxylamine hydrochloride method.[1]

-

Isolate pure succinaldehyde by vacuum distillation.[1]

Quantitative Data

The following table summarizes the quantitative data from experiments described in the patent.[1][2]

| Parameter | Example 1 | Example 2 | Example 3 |

| Catalyst | Silver gauze discs | Silver crystals on alumina | Copper turnings |

| Catalyst Bed Temperature | 350°C | 350°C | 350°C |

| THF Feed Rate | 1.5 g/min | 1.5 g/min | 1.5 g/min |

| Air Feed Rate | 2100 ccs/min | 2100 ccs/min | 2100 ccs/min |

| Total THF Oxidized | 150 g | 150 g | 150 g |

| Succinaldehyde Yield | 16.5 g | 11.6 g | 5.4 g |

| Unreacted THF | 113.9 g | 114 g | 135.9 g |

Workflow Diagram

Caption: Workflow for the vapor-phase synthesis of succinaldehyde.

Chlorination of Tetrahydrofuran and Subsequent Hydrolysis

Another common laboratory-scale method for preparing succinaldehyde from THF involves the chlorination of the ether followed by hydrolysis of the resulting dichlorinated intermediate.[3][4][5] This method avoids the high temperatures required for vapor-phase oxidation. A variation of this method utilizes Trichloroisocyanuric Acid (TCCA) as the chlorinating agent in the presence of a catalyst.[6]

Experimental Protocol

The following protocol is adapted from a procedure using TCCA and ferric chloride.[6]

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Trichloroisocyanuric Acid (TCCA)

-

Ferric Chloride (FeCl₃), anhydrous

-

Deionized Water

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (or other suitable organic solvent for extraction)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Part A: Chlorination of THF

-

In a round-bottom flask, prepare a slurry of TCCA in anhydrous THF.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Carefully add anhydrous FeCl₃ as a catalyst. The reaction is exothermic, so maintain temperature control.

-

Stir the mixture until the reaction is complete (monitoring by TLC or GC is recommended). The product of this step is 2,5-dichlorotetrahydrofuran.

Part B: Hydrolysis

-

Filter the reaction mixture to remove solid byproducts.

-

Slowly add the filtrate (containing 2,5-dichlorotetrahydrofuran) to a stirred solution of deionized water. This hydrolysis step is also exothermic and should be controlled with an ice bath.

-

Neutralize the acidic mixture by the slow addition of sodium carbonate or sodium bicarbonate until effervescence ceases.

Part C: Extraction and Purification

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent using a rotary evaporator to yield crude succinaldehyde.

-

Purify the crude product by vacuum distillation. Succinaldehyde typically distills at 55-57°C at 1 mmHg.[6]

Quantitative Data

| Parameter | Value |

| Target Yield | ~650 g |

| THF (anhydrous) | ~940 mL |

| TCCA | Varies based on stoichiometry |

| FeCl₃ (anhydrous) | Catalytic amount |

| Deionized Water for Hydrolysis | 2.5 - 3 L |

| Distillation Conditions | 55-57°C @ 1 mmHg |

| Expected Overall Yield | 60-70% |

Note: The exact amount of TCCA and catalyst may need to be optimized based on the specific reaction scale and conditions.[6]

Reaction Pathway Diagram

Caption: Pathway for succinaldehyde synthesis via chlorination and hydrolysis.

Conclusion

The synthesis of succinaldehyde from tetrahydrofuran can be achieved through several viable routes, with vapor-phase catalytic oxidation and chlorination-hydrolysis being two of the most prominent methods. The choice of method will depend on the desired scale of production, available equipment, and safety considerations. The vapor-phase method is well-suited for continuous, industrial-scale synthesis, while the chlorination-hydrolysis route offers a practical laboratory-scale alternative. Both methods require careful control of reaction conditions to maximize yield and purity, and subsequent vacuum distillation is essential for isolating the final product, which is prone to polymerization. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize succinaldehyde for their applications in drug discovery and development.

References

- 1. US2710883A - Succinaldehyde manufacture - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 4. Succinaldehyd , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Sciencemadness Discussion Board - Succinaldehyde from THF - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scribd.com [scribd.com]

An In-Depth Technical Guide to 1,4-Butanedione (Succinaldehyde) for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 1,4-butanedione, more formally known as succinaldehyde (B1195056) or butanedial. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, safety, and applications of this reactive dialdehyde (B1249045). This document outlines its chemical identity, safety and handling procedures, and key experimental applications, with a focus on its use as a crosslinking agent.

Chemical Identification and Properties

Succinaldehyde is a four-carbon dialdehyde with the chemical formula C₄H₆O₂. Due to the high reactivity of the aldehyde groups, it is a valuable precursor in various organic syntheses.[1]

CAS Number: 638-37-9[1][2][3][4][5]

Synonyms: Butanedial, Succindialdehyde, 1,4-Butanedial[5]

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference |

| Molecular Weight | 86.09 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/oil | [1][2] |

| Density | Approximately 1.064 g/cm³ | [1] |

| Boiling Point | 169-170 °C (with decomposition) | |

| Solubility | Soluble in water, alcohol, and ether | [2] |

| Storage Temperature | Inert atmosphere, store in freezer at -20°C | [2] |

Safety Data

Succinaldehyde is a hazardous chemical and requires careful handling in a laboratory setting. The following tables summarize the key safety information based on the Globally Harmonized System (GHS).

GHS Hazard Identification

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

Signal Word: Warning[2]

GHS Precautionary Statements

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

Handling, Storage, and Disposal

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store in a freezer under an inert atmosphere. Keep away from incompatible materials.[2][3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not discharge into drains or the environment.[3] |

Experimental Protocols

Succinaldehyde is a versatile bifunctional molecule used in various chemical syntheses and as a crosslinking agent for biological macromolecules.[1]

Synthesis of Succinaldehyde

A common laboratory-scale synthesis of succinaldehyde involves the hydrolysis of 2,5-dimethoxytetrahydrofuran.

Methodology:

-

Reaction Setup: A 500 mL round-bottomed flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: 2,5-Dimethoxytetrahydrofuran (100 mL, 0.772 mol) and deionized water (200 mL, 11.1 mol) are added to the flask.

-

Heating and Stirring: The biphasic mixture is heated to 90 °C and stirred at 500 rpm for 2 hours, resulting in a clear, homogenous light-yellow solution.

-

Work-up: The reaction mixture is cooled, and the product is purified by distillation under reduced pressure. The receiving flask is cooled to -78 °C (dry ice/acetone bath) to collect the succinaldehyde as a colorless oil.

The following diagram illustrates the workflow for the synthesis of succinaldehyde.

Protein Crosslinking with Aldehydes (General Protocol)

Methodology:

-

Sample Preparation: Prepare the purified protein sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0). Avoid buffers containing primary amines, such as Tris.

-

Crosslinking Reaction: Add the aldehyde crosslinker (e.g., glutaraldehyde) to the protein solution to a final concentration of 0.5-2% (v/v). Incubate the mixture for 15-30 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching solution, such as glycine, to a final concentration of 0.2 M. Incubate for 15 minutes to neutralize any unreacted aldehyde.

-

Analysis: The crosslinked protein complexes can be analyzed by various techniques, including SDS-PAGE to observe shifts in molecular weight and mass spectrometry to identify crosslinked peptides and interaction partners.

The following diagram illustrates a general workflow for protein crosslinking.

Signaling Pathways

Currently, there is a lack of specific studies in the reviewed literature detailing the direct interaction and modulation of specific signaling pathways by succinaldehyde. Aldehydes, in general, are known to induce cellular stress responses, which can impact various signaling cascades. For instance, formaldehyde (B43269) has been shown to activate the YAP and NF-κB signaling pathways, potentially through the generation of reactive oxygen species (ROS). However, further research is required to elucidate the specific effects of succinaldehyde on cellular signaling.

Conclusion

This compound (succinaldehyde) is a reactive and versatile chemical with important applications in organic synthesis and as a potential crosslinking agent. Its handling requires strict adherence to safety protocols due to its irritant properties. While detailed experimental procedures for its synthesis are available, specific protocols for its application in protein crosslinking and its effects on cellular signaling pathways are areas that warrant further investigation. This guide provides a foundational understanding for researchers and drug development professionals to safely handle and utilize succinaldehyde in their work.

References

- 1. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 2. researchgate.net [researchgate.net]

- 3. Post-translational modulation of cell signalling through protein succinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Butanedial Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanedial, also known as succinaldehyde, is a reactive dialdehyde (B1249045) with significant applications in chemical synthesis and cross-linking technologies. However, its inherent instability, primarily due to a propensity for polymerization, presents considerable challenges for its storage and handling. This technical guide provides a comprehensive overview of the stability of butanedial solutions under various conditions, including the effects of pH, temperature, and light. It details the primary degradation pathways, offers recommended storage conditions, and outlines experimental protocols for conducting stability-indicating analyses. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage butanedial solutions in a laboratory and developmental setting.

Introduction

Butanedial (C₄H₆O₂) is a four-carbon dialdehyde that serves as a versatile bifunctional molecule in organic synthesis. Its two aldehyde groups allow for a variety of chemical transformations, making it a valuable building block for heterocyclic compounds and a cross-linking agent for polymers and proteins. Despite its utility, the practical application of butanedial is often hampered by its limited stability. Neat butanedial is particularly unstable and readily undergoes polymerization. Therefore, it is typically handled and stored as a solution. Understanding the factors that influence the stability of these solutions is critical for ensuring reproducible experimental outcomes and for the development of robust manufacturing processes.

This guide synthesizes available data on the stability of butanedial solutions, focusing on the key degradation mechanisms and analytical methodologies for monitoring its purity and concentration over time.

Physicochemical Properties and Inherent Instability

Butanedial is a colorless to light yellow, viscous liquid that is soluble in water, alcohol, and ether.[1][2] Its high reactivity stems from the two electrophilic aldehyde moieties. In aqueous solutions, butanedial exists in equilibrium with its cyclic hydrate (B1144303) form, 2,5-dihydroxytetrahydrofuran.[2] This equilibrium can influence its reactivity and stability.

The primary challenge associated with butanedial is its strong tendency to polymerize, especially in its pure form or at high concentrations. This polymerization is often catalyzed by acidic or basic conditions and can occur via aldol (B89426) condensation reactions.

Factors Affecting the Stability of Butanedial Solutions

The stability of butanedial solutions is influenced by several key environmental factors:

Effect of pH

The pH of the solution is a critical determinant of butanedial stability.

-

Acidic Conditions: Acidic environments are known to catalyze the polymerization of butanedial, leading to the formation of oligomers and polymers.[3] This is a significant consideration when using acidic reagents or working in acidic media.

-

Neutral Conditions: Neutral aqueous solutions of butanedial are reported to be relatively stable for extended periods.[3]

-

Alkaline Conditions: While strong bases can also catalyze aldol condensation, some studies on other aliphatic aldehydes suggest that very low concentrations of alkaline substances (alkali metal hydroxides or carbonates) might act as stabilizers against polymerization.[4] However, this has not been specifically quantified for butanedial.

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of butanedial.

-

Elevated Temperatures: Higher temperatures accelerate the rate of degradation reactions, including polymerization and potential decomposition. Thermal degradation of related compounds can lead to the formation of various byproducts.[5]

-

Recommended Storage Temperatures: For short-term storage (up to 4 weeks), a solution of butanedial in dichloromethane (B109758) can be kept in a freezer at -20°C.[6] For general storage, a cool and dry place is recommended.[7]

Effect of Light

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules, including aldehydes. The photodegradation of aldehydes can proceed through various mechanisms, including the formation of free radicals.[1] To minimize photodegradation, butanedial solutions should be stored in light-resistant containers.

Degradation Pathways

The primary degradation pathway for butanedial is polymerization, which can occur through several mechanisms.

Aldol Condensation

Aldol condensation is a prominent degradation pathway for butanedial, particularly in the presence of acid or base catalysts. This reaction involves the nucleophilic attack of an enolate ion of one butanedial molecule on the carbonyl group of another, leading to the formation of β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes. This process can continue, resulting in the formation of oligomers and polymers.

References

- 1. Photodegradation - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1,4-Butanedione hydrate vs anhydrous form

An In-depth Technical Guide to 1,4-Butanedione: Hydrate (B1144303) vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, systematically known as butanedial or more commonly as succinaldehyde (B1195056), is a four-carbon dialdehyde (B1249045) with the chemical formula C4H6O2.[1] It serves as a versatile intermediate in organic synthesis and is a precursor for various pharmaceuticals and thermosetting resins.[2][3] A critical aspect for its practical application is its existence in two primary forms: the anhydrous liquid and a hydrated species, which predominates in aqueous solutions. The anhydrous form is a colorless, viscous liquid prone to polymerization, while its hydrated form exists primarily as a stable, cyclic hemiacetal, 2,5-dihydroxytetrahydrofuran.[3][4]

This technical guide provides a comprehensive comparison of the anhydrous and hydrated forms of this compound, offering detailed data on their physicochemical properties, spectroscopic characteristics, and relevant experimental protocols. Understanding the distinct properties and interconversion of these forms is essential for researchers and drug development professionals to ensure reproducibility, optimize reaction conditions, and maintain reagent stability.

Physicochemical Properties: Anhydrous vs. Hydrate

The physical and chemical properties of this compound differ significantly between its anhydrous and hydrated states. The anhydrous form is a reactive liquid, while the hydrate is a more stable species in aqueous environments.[4][5] In the presence of water, an equilibrium is established, favoring the formation of the cyclic monohydrate.[4][5]

| Property | Anhydrous this compound | Hydrated this compound (in aqueous solution) |

| Systematic Name | Butanedial | 2,5-Dihydroxytetrahydrofuran |

| Molecular Formula | C4H6O2[1] | C4H8O3 |

| Molecular Weight | 86.09 g/mol [1] | 104.10 g/mol |

| Appearance | Colorless to light yellow viscous liquid/oil.[1][4][6] | Exists in aqueous solution.[3][5] |

| Boiling Point | 169-170 °C (decomposition)[2]; 58.5 °C at 1.2 kPa[2]; 38-40 °C (vapor temp.) during distillation.[7] | Not applicable (exists in solution). |

| Density | 1.064 - 1.065 g/cm³ at 20 °C.[1][2][4] | Not applicable (property of the solution). |

| Refractive Index | 1.4262 at 18 °C.[1][2] | Not applicable. |

| Solubility | Soluble in water (with hydration), ethanol, ether, and acetic acid.[2][6] | Highly soluble in water.[1][5] |

| Stability | Prone to spontaneous polymerization.[8] Best stored as a solution or as a more stable acetal (B89532) derivative.[3][7] | Stable in neutral aqueous solutions for long periods.[5] Rapid polymerization is induced by acidification.[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and quantifying the different forms of this compound. The following table summarizes key spectroscopic data for the anhydrous form. Data for the isolated hydrate is less common as it primarily exists in equilibrium in aqueous solutions. The ¹H NMR spectra of aqueous solutions show signals for the cyclic monohydrate, the free aldehyde, and other hydrated species.[5]

| Spectroscopic Data | Anhydrous this compound |

| ¹H NMR | (400 MHz, CDCl₃) δ: 9.80 (s, 2H, -CHO), 2.79 (s, 4H, -CH₂CH₂-).[7] |

| ¹³C NMR | (101 MHz, CDCl₃) δ: 199.8 (C=O), 36.2 (-CH₂-).[7] |

| IR (Infrared) | (neat) νₘₐₓ: 2910, 2839, 2734 (aldehyde C-H stretch), 1711 (C=O stretch) cm⁻¹.[7] |

Key Experimental Protocols

Protocol for Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared via several routes, including the oxidation of tetrahydrofuran (B95107) or the hydrolysis of its stable acetal precursors.[4] The following protocol is adapted from a verified Organic Syntheses procedure.[7]

Reaction: Hydrolysis of 2,5-dimethoxytetrahydrofuran.

Materials:

-

2,5-dimethoxytetrahydrofuran

-

Formic acid (88%)

-

Deionized water

-

Dichloromethane (B109758) (for storage)

Procedure:

-

A mixture of 2,5-dimethoxytetrahydrofuran, deionized water, and formic acid is prepared in a round-bottomed flask equipped with a distillation apparatus.

-

The mixture is heated to initiate hydrolysis and the distillation of a methanol/water azeotrope.

-

The reaction temperature is gradually increased to 120 °C, and the distillate is collected over approximately 2.5 hours at atmospheric pressure.[7]

-

Remaining solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation. The flask is heated to 80 °C, and pure this compound is collected as a colorless oil at a vapor temperature of 38-40 °C.[7]

-

Crucial Handling Note: Neat this compound is prone to rapid polymerization.[7] It should be used immediately or stored as a dilute solution in a solvent like dichloromethane at -20 °C for short-term storage (up to 4 weeks).[7]

Protocol for Preparation of Hydrated this compound Solution

The hydrated form of this compound is readily formed in aqueous media and is the predominant species in solution.[4][5]

Procedure:

-

Carefully add a known quantity of freshly prepared anhydrous this compound to a vessel containing deionized water at room temperature.

-

Stir the mixture until a homogeneous solution is formed.

-

The resulting solution will primarily contain the cyclic monohydrate (2,5-dihydroxytetrahydrofuran) in equilibrium with smaller amounts of the free dialdehyde and other hydrated forms.[5]

-

The neutral aqueous solution is stable for extended periods.[5] Avoid acidification, which can induce rapid polymerization.[5]

Visualizations

Chemical Equilibrium in Aqueous Solution

References

- 1. Buy Succinaldehyde | 638-37-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Succinaldehyd , Hive Methods Discourse [chemistry.mdma.ch]

- 4. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 5. The hydration and polymerisation of succinaldehyde, glutaraldehyde, and adipaldehyde - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Succinaldehyde | 638-37-9 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2857427A - Method for preparing stable succinaldehyde products - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of Succinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for succinaldehyde (B1195056) (butanedial), a bifunctional aldehyde of significant interest in chemical synthesis and bioconjugation. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of succinaldehyde. Due to the molecule's symmetry, its NMR spectra are relatively simple.

1.1. Data Presentation

The ¹H and ¹³C NMR spectral data for succinaldehyde are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Succinaldehyde [1]

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aldehydic Protons (-CHO) | ~9.80 | Singlet | 2H |

| Methylene Protons (-CH₂-) | ~2.79 | Singlet | 4H |

Table 2: ¹³C NMR Spectroscopic Data for Succinaldehyde [1]

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~199.8 |

| Methylene Carbon (-CH₂-) | ~36.2 |

1.2. Experimental Protocols

-

Sample Preparation: A solution of succinaldehyde is prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or water-d₂O (D₂O). The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 600 MHz instrument, is commonly used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to provide singlet peaks for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of succinaldehyde is characterized by the prominent absorption bands of the aldehyde functional group.

2.1. Data Presentation

Table 3: Characteristic IR Absorption Bands for Succinaldehyde [2]

| Functional Group | Absorption Range (cm⁻¹) | Description of Vibration |

| C-H (aldehyde) | ~2830 and ~2730 | C-H stretch (Fermi doublet) |

| C=O (aldehyde) | ~1711 | Carbonyl stretch |

| C-H (alkane) | ~2910 | C-H stretch |

2.2. Experimental Protocols

-

Sample Preparation: For a liquid sample like succinaldehyde, the neat liquid can be analyzed. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the salt plates (or the solvent) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

3.1. Data Presentation

The electron ionization (EI) mass spectrum of succinaldehyde is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Succinaldehyde [2]

| m/z | Ion | Relative Intensity |

| 86 | [C₄H₆O₂]⁺˙ (Molecular Ion) | Moderate |

| 58 | [C₃H₆O]⁺˙ | Base Peak |

| 57 | [C₃H₅O]⁺ | |

| 29 | [CHO]⁺ | |

| 28 | [C₂H₄]⁺˙ |

3.2. Plausible Fragmentation Pattern

The fragmentation of succinaldehyde under electron ionization is expected to proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a carbonyl group. Loss of a formyl radical (•CHO) from the molecular ion results in the formation of an ion at m/z 57.

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. A six-membered transition state leads to the elimination of a neutral alkene (ethene in this case) and the formation of a radical cation at m/z 58, which is observed as the base peak.[2]

-

Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z 68.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation to produce smaller ions, such as the formyl cation at m/z 29 and the ethene radical cation at m/z 28.

3.3. Experimental Protocols

-

Sample Introduction: Succinaldehyde, being a volatile liquid, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature gradient is used to elute the compound, for example, starting at 50 °C and ramping up to 250 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range, for example, from 20 to 200 amu.

-

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like succinaldehyde is depicted below.

Caption: General workflow for the spectroscopic analysis of succinaldehyde.

References

discovery and history of 1,4-Butanedione

An In-depth Technical Guide on the Discovery and History of Succinaldehyde (B1195056) (1,4-Butanedial)

Introduction

Succinaldehyde, systematically named butanedial and sometimes referred to as 1,4-butanedione, is a four-carbon dialdehyde (B1249045) with the molecular formula C₄H₆O₂.[1] As a reactive organic compound, it serves as a valuable intermediate in various chemical syntheses and as a cross-linking agent.[2][3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental protocols associated with succinaldehyde, tailored for researchers, scientists, and professionals in drug development.

Historically, the significance of succinaldehyde is deeply rooted in the total synthesis of complex natural products. Its utility was notably demonstrated in the early 20th century in the synthesis of tropane (B1204802) alkaloids.[4] A landmark achievement was Sir Robert Robinson's celebrated one-pot synthesis of tropinone (B130398) in 1917, which utilized succinaldehyde as a key reactant.[1][4] This event was a cornerstone in the development of biomimetic synthesis, showcasing the compound's role in constructing intricate bicyclic molecular frameworks.[1]

Due to its high reactivity and tendency to polymerize, succinaldehyde is often generated in situ or handled as a more stable precursor, such as its hydrate (B1144303) (2,5-dihydroxytetrahydrofuran) or acetal (B89532) forms (e.g., 2,5-dimethoxytetrahydrofuran).[2][5] Its bifunctional nature allows it to participate in a variety of chemical transformations, including cyclizations, aldol (B89426) condensations, and reactions with amines to form heterocyclic structures like pyrroles.

Physicochemical and Spectroscopic Data

Succinaldehyde is a colorless, viscous liquid under standard conditions.[1][2] Its physical and chemical properties have been well-documented in chemical literature. The quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₂ | [1][6][7] |

| Molecular Weight | 86.09 g/mol | [1][6][7] |

| CAS Number | 638-37-9 | [1][6][8] |

| Appearance | Colorless to light yellow viscous liquid/oil | [1][2][6] |

| Density | 1.064 - 1.065 g/cm³ at 20 °C | [1][2][8] |

| Boiling Point | 169-170 °C (with decomposition) | [8] |

| 58.5 °C at 1.2 kPa (9 mmHg) | [2][8] | |

| Refractive Index (n_D) | 1.4262 at 18 °C | [1][6][8] |

| Solubility | Very soluble in water, ethanol, diethyl ether, and acetic acid. | [1][6][8] |

| LogP (XLogP3-AA) | -0.9 | [1] |

Historical Synthesis and Key Experiments

The preparation of succinaldehyde has evolved over the past century, with various methods developed to improve yield and stability. Early and significant synthetic routes include:

-

Oxidation of Tetrahydrofuran (THF): A common method involves the oxidation of THF. A 1955 patent by Du Pont describes a vapor-phase process where THF and an oxygen-containing gas are passed over a metallic silver or copper catalyst at 200-500 °C.[3]

-

Hydroformylation of Acrolein: This industrial method involves the reaction of acrolein or its acetals with carbon monoxide and hydrogen.[1][2]

-

Hydrolysis of 2,5-Dimethoxytetrahydrofuran (B146720): A widely used laboratory-scale synthesis involves the acidic hydrolysis of 2,5-dimethoxytetrahydrofuran, which is itself prepared from furan.[4] This method is advantageous as it allows for the generation of succinaldehyde directly in a reaction mixture, mitigating issues with its instability and polymerization.[4]

Detailed Experimental Protocol: Synthesis via Hydrolysis of 2,5-Dimethoxytetrahydrofuran

The following protocol is adapted from a procedure published in Organic Syntheses, a peer-reviewed source of detailed and reliable methods for the preparation of organic compounds. This procedure generates a solution of succinaldehyde for direct use in subsequent reactions.

Objective: To prepare a standardized solution of succinaldehyde via the hydrolysis of 2,5-dimethoxytetrahydrofuran.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Deionized Water

-

Dowex® 50WX8 acidic resin (or similar strong acid catalyst)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

NMR tube and spectrometer for concentration analysis

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxytetrahydrofuran (10.0 g, 75.7 mmol).

-

Hydrolysis: Add deionized water (25 mL) and Dowex® 50WX8 resin (1.0 g) to the flask.

-

Reaction Execution: Heat the mixture to 60 °C and stir vigorously for 4 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material's methoxy (B1213986) signal.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the resin beads.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and carefully concentrate the solution in vacuo at low temperature (<30 °C) to afford succinaldehyde as an oil.

-

Standardization and Storage: Due to its instability, the neat product should be used immediately or stored as a solution. Dissolve the resulting oil in a known volume of a suitable solvent (e.g., dichloromethane or CDCl₃). Determine the precise concentration using quantitative ¹H NMR with an internal standard (e.g., dimethyl fumarate). Store the standardized solution at -20 °C for up to four weeks.[9]

Chemical Reactivity and Synthetic Pathways

Succinaldehyde's two aldehyde groups make it a versatile building block, particularly for synthesizing heterocyclic compounds. A classic and powerful application is the Paal-Knorr pyrrole (B145914) synthesis .

Paal-Knorr Pyrrole Synthesis

In this reaction, succinaldehyde reacts with a primary amine or ammonia (B1221849) under heating to form a pyrrole ring system. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole. This pathway is fundamental in synthetic organic chemistry for accessing a wide range of substituted pyrroles, which are prevalent motifs in pharmaceuticals and natural products.

Experimental Workflow Visualization

The laboratory synthesis of succinaldehyde can be visualized as a multi-step workflow, from starting materials to the final, stabilized product solution. The following diagram illustrates a typical sequence based on the hydrolysis of its acetal precursor.

Modern Applications and Significance

Beyond its historical role in natural product synthesis, succinaldehyde continues to be relevant in modern chemistry and drug development.

-

Cross-linking Agent: Similar to the more commonly used glutaraldehyde, succinaldehyde can cross-link proteins and other biomolecules containing primary amine groups, making it useful in biochemistry and for stabilizing biological tissues.[2]

-

Precursor to Pharmaceuticals: As a bifunctional electrophile, it is a key starting material for synthesizing various heterocyclic scaffolds that form the core of many pharmaceutical agents.[4] Its ability to participate in cascade reactions allows for the rapid construction of molecular complexity from a simple starting material.[4]

-

Materials Science: Succinaldehyde is used in the production of polymers and resins. For instance, it can be incorporated into urea-formaldehyde (UF) resins to improve the water resistance of the final cured material.[6]

Conclusion

From its pivotal role in the historic synthesis of tropinone to its modern applications in materials science and medicinal chemistry, succinaldehyde (1,4-butanedial) has a rich history. Its discovery and the development of its synthesis have been closely linked to advances in organic chemistry. While its inherent instability presents handling challenges, its high reactivity remains a valuable asset for chemists. For professionals in drug development and chemical research, a thorough understanding of succinaldehyde's properties, historical context, and synthetic methodologies provides a powerful tool for the design and construction of complex and biologically relevant molecules.

References

- 1. Buy Succinaldehyde | 638-37-9 [smolecule.com]

- 2. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 3. US2710883A - Succinaldehyde manufacture - Google Patents [patents.google.com]

- 4. Succinaldehyde | 638-37-9 | Benchchem [benchchem.com]

- 5. Sciencemadness Discussion Board - Succinaldehyde from THF - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Succinaldehyde | 638-37-9 [chemicalbook.com]

- 7. Succinaldehyde | CAS#:638-37-9 | Chemsrc [chemsrc.com]

- 8. SUCCINALDEHYDE [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Theoretical Models of Butanedial Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedial, also known as succinaldehyde (B1195056), is a four-carbon dialdehyde (B1249045) with the chemical formula (CH₂)₂(CHO)₂. Its bifunctional nature, possessing two reactive aldehyde groups, makes it a versatile precursor in organic synthesis and a molecule of interest in various chemical and biological contexts. The reactivity of butanedial is governed by the electrophilic nature of its carbonyl carbons and the nucleophilicity of the carbonyl oxygens, as well as the potential for enolate formation at the α-carbons. This guide provides an in-depth technical overview of the theoretical models that describe the reactivity of butanedial, supported by available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Core Reactivity Concepts

The reactivity of butanedial is primarily centered around its two aldehyde functionalities. The carbonyl group (C=O) is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. Conversely, the lone pairs of electrons on the oxygen atom confer nucleophilic character to it.[1]

In aqueous solutions, butanedial readily forms a cyclic hydrate, 2,5-dihydroxytetrahydrofuran, and in the presence of alcohols like methanol, it converts to the corresponding cyclic acetal, 2,5-dimethoxytetrahydrofuran.[2][3] This propensity for cyclization is a key feature of its chemistry.

Theoretical Models of Reactivity

Theoretical models, primarily based on quantum chemical calculations such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules like butanedial. These models allow for the calculation of various molecular properties and reactivity descriptors that help in predicting and understanding chemical behavior.

Conformational Analysis

While specific conformational analysis of butanedial is not extensively documented in the reviewed literature, studies on analogous molecules like 2,3-butanediol (B46004) provide insights. DFT calculations on 2,3-butanediol have shown that the conformational stability is largely determined by the O-C-C-O dihedral angle, with gauche arrangements being more stable due to the potential for intramolecular hydrogen bonding and the gauche effect.[4] For butanedial, it is expected that the molecule exists as a mixture of conformers in the gas phase and in solution, with the relative populations of these conformers influencing their reactivity. The flexibility of the butane (B89635) backbone allows the two aldehyde groups to adopt various spatial arrangements, which can be crucial in intramolecular reactions and interactions with other molecules.

Global Reactivity Descriptors

Global reactivity descriptors, calculated using DFT, offer a quantitative measure of a molecule's overall reactivity. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | A measure of the ability to accept electrons. |

Note: Specific calculated values for butanedial were not found in the reviewed literature. The table provides the theoretical framework for their calculation and interpretation.

These descriptors can be used to compare the reactivity of butanedial with other carbonyl compounds and to predict its behavior in various reactions. For instance, a high electrophilicity index would suggest that butanedial is a strong electrophile, readily reacting with nucleophiles.

Key Reactions and Mechanisms

Butanedial undergoes a variety of reactions characteristic of aldehydes, often with unique outcomes due to its bifunctional nature.

Dimerization and Oligomerization

Butanedial is known to undergo self-condensation reactions, such as dimerization and oligomerization, particularly in the presence of organocatalysts like L-proline.[1] The proposed mechanism for the L-proline-catalyzed dimerization involves the formation of an enamine intermediate between butanedial and the catalyst. This enamine then attacks a second molecule of butanedial in an aldol-type reaction.[1]

This protocol is adapted from Organic Syntheses.

Materials:

-

Succinaldehyde (freshly distilled)

-

Ethyl acetate (B1210297) (EtOAc)

-

L-proline

-

1,3,5-Trimethoxybenzene (B48636) (internal standard)

Procedure:

-

To a round-bottomed flask, add freshly distilled succinaldehyde (1.00 equiv) and EtOAc (to a concentration of 0.75 M).

-

Stir the solution to ensure complete dissolution of the succinaldehyde.

-

Add 1,3,5-trimethoxybenzene (2.50 mol%) as an internal standard, followed by L-proline (2.00 mol%).

-

Stir the reaction mixture at room temperature for 40 hours.

-

Dilute the reaction mixture with EtOAc to a concentration of 0.35 M.

-

Add thiomorpholine trifluoroacetate (2.00 mol%) and heat the mixture to 70 °C for 2 hours.

-

Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR to quantify the remaining succinaldehyde and the formation of the bicyclic enal product.

Work-up:

-

The detailed work-up procedure involves purification by column chromatography on wet silica (B1680970) gel to isolate the desired bicyclic enal.

Mannich Reaction

Butanedial can participate in multicomponent reactions like the Mannich reaction. In a one-pot synthesis, a proline-catalyzed reaction between butanedial and in situ-generated imines (from aldehydes and aromatic amines) leads to the formation of N-arylpyrrole-3-carbaldehydes.[1] The proposed mechanism involves the formation of an enamine from butanedial and proline, which then reacts with the imine in a Mannich-type addition.

Caption: Logical workflow for the one-pot Mannich reaction involving butanedial.

Hydration and Acetal Formation

In aqueous media, the aldehyde groups of butanedial undergo nucleophilic addition of water to form geminal diols, also known as hydrates. This reaction is a reversible equilibrium.[1] As mentioned earlier, this can lead to the formation of a stable cyclic hydrate. Similarly, in the presence of alcohols, hemiacetals and subsequently acetals are formed, which can also be cyclic.

Quantitative Reactivity Data

| Reaction Parameter | Value | Conditions | Reference |

| Reaction Order (n-butyraldehyde) | 1 | Biphasic aldol (B89426) condensation catalyzed by NaOH. | [4] |

| Reaction Order (NaOH) | 1 | Biphasic aldol condensation. | [4] |

| Activation Energy (Ea) | 13.5 ± 0.4 kcal/mol | Biphasic aldol condensation with NaOH catalyst. | [4] |

| Forward Reaction Activation Energy | 79.60 kJ/mol | Self-condensation over Ce-Al₂O₃ catalyst. | [5] |

| Backward Reaction Activation Energy | 74.30 kJ/mol | Self-condensation over Ce-Al₂O₃ catalyst. | [5] |

Note: This data is for n-butyraldehyde and serves as an illustrative example. Further experimental work is needed to determine the specific kinetic parameters for butanedial.

Visualizing Reaction Pathways

Theoretical models are instrumental in elucidating the stepwise mechanisms of complex reactions. The following diagrams, rendered using Graphviz, illustrate the proposed pathways for key reactions of butanedial.

L-Proline-Catalyzed Dimerization Pathway

Caption: Proposed pathway for the L-proline-catalyzed dimerization of butanedial.

Enamine Formation Mechanism

Caption: General mechanism for enamine formation from butanedial and a secondary amine.

Conclusion and Future Outlook

The reactivity of butanedial is rich and complex, driven by the interplay of its two aldehyde groups. Theoretical models, particularly DFT calculations, provide a powerful framework for understanding its conformational preferences, electronic properties, and reaction mechanisms. While detailed experimental protocols for specific reactions like the L-proline-catalyzed dimerization are available, there is a notable gap in the literature regarding comprehensive quantitative kinetic and thermodynamic data for many of butanedial's key transformations.

Future research should focus on obtaining these quantitative parameters through experimental studies. Furthermore, more targeted computational investigations on butanedial itself are needed to build more accurate and predictive models of its reactivity. Such studies will not only deepen our fundamental understanding of this important molecule but also facilitate its application in the synthesis of novel pharmaceuticals and other valuable chemical entities. For professionals in drug development, a thorough understanding of butanedial's reactivity is crucial for its potential use as a cross-linking agent or as a building block in the synthesis of complex molecular architectures.

References

An In-depth Technical Guide to the Solubility of 1,4-Butanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-butanedione, also known as succinaldehyde (B1195056), in various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding the solubility of such a reactive dialdehyde (B1249045) is crucial for its application in synthesis and formulation.

Core Concepts of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. This compound (C₄H₆O₂) is a polar molecule due to the presence of two carbonyl (C=O) groups. This polarity dictates its solubility behavior in different organic solvents. The ability of the carbonyl oxygens to act as hydrogen bond acceptors enhances its solubility in protic solvents like alcohols and water.[1]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published in readily accessible literature, extensive qualitative descriptions of its solubility are available. The following table summarizes the known solubility characteristics of this compound in several common organic solvents.

| Solvent | Solvent Type | Qualitative Solubility | Notes |

| Water | Polar Protic | Very Soluble / Miscible | Forms hydrates readily in aqueous environments.[1][2] |

| Methanol | Polar Protic | Very Soluble / Miscible | Can react to form a cyclic acetal, 2,5-dimethoxytetrahydrofuran.[1][2] |

| Ethanol | Polar Protic | Very Soluble / Miscible | Exhibits good miscibility.[1] |

| Acetic Acid | Polar Protic | Soluble | Compatible with carboxylic acid solvents.[1] |

| Diethyl Ether | Polar Aprotic | Soluble | Good solubility in ethereal solvents.[1] |

Note on Quantitative Data: The term "miscible" implies that the solute and solvent will form a homogeneous solution at all concentrations. For solvents where this compound is listed as "soluble" or "very soluble," this indicates a high degree of solubility, though the precise limits have not been quantitatively documented in the surveyed literature. The hydrophilic nature of succinaldehyde is further supported by its calculated XLogP3-AA value of -0.9, indicating a preference for aqueous phases.[1]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for measuring the solubility of a liquid solute.[3]

Objective:

To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of glass vials. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved this compound to separate.

-

For fine dispersions, centrifugation at the controlled temperature may be necessary to achieve clear phase separation.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration into the working range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or GC-MS.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

The concentration of this compound in the saturated solution is calculated from the calibration curve, taking into account the dilution factor.

-

Analytical Method for Quantification:

For the quantification of this compound, an HPLC method with derivatization is often employed due to the lack of a strong chromophore in the native molecule.

-

Derivatizing Agent: A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl groups to form a stable derivative that can be detected by UV-Vis spectroscopy.

-

HPLC System: A reversed-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective for the separation of the DNPH derivative.

-

Detection: The derivative can be detected at a wavelength of approximately 360 nm.

Visualizations

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conceptual Diagram of Solubility Factors

This diagram illustrates the interplay of molecular properties that influence the solubility of this compound.

References

An In-depth Technical Guide to Succinaldehyde

Succinaldehyde (B1195056), also known as butanedial, is a four-carbon dialdehyde (B1249045) with the chemical formula C4H6O2.[1][2][3][4][5] It is a colorless, viscous liquid that serves as a versatile precursor in organic synthesis and as a crosslinking agent for biomolecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key reactions.

Core Properties of Succinaldehyde

Succinaldehyde is a reactive compound, and its quantitative data are summarized below. Data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa), unless otherwise noted.[1]

| Property | Value |

| Molecular Formula | C4H6O2[1][2][3][4][5] |

| Molar Mass | 86.09 g/mol [1][2][3][6] |

| Appearance | Colorless liquid[1] |

| Density | 1.064 g/cm³[1] |

| Boiling Point | 169-170 °C (with decomposition)[2][6][7] |

| 58 °C at 9 mmHg[1] | |

| Solubility | Soluble in water, ethanol, ether, and acetic acid[2][6][7] |

| Refractive Index | 1.4262 (at 18 °C)[2][6][7] |

Experimental Protocols

The synthesis of succinaldehyde can be achieved through various routes. One well-documented method is the oxidation of tetrahydrofuran (B95107).

Synthesis of Succinaldehyde from Tetrahydrofuran (THF) via Oxidation

This protocol details the synthesis of succinaldehyde from tetrahydrofuran using trichloroisocyanuric acid (TCCA) as the oxidizing agent, catalyzed by ferric chloride (FeCl3).[1]

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Trichloroisocyanuric acid (TCCA)

-

Ferric chloride (FeCl3), anhydrous

-

Deionized water

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Chlorination of THF:

-

In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add anhydrous THF.

-

Add anhydrous FeCl3 to the stirring THF.

-

Slowly add TCCA in portions, maintaining the reaction temperature between 40-60°C using a cooling bath as the reaction is exothermic.

-

After the addition is complete, heat the mixture to 60-70°C and stir for 8-12 hours.

-

Cool the reaction mixture to room temperature and filter to remove the cyanuric acid byproduct. Wash the solid with a small amount of THF.

-

-

Hydrolysis:

-

Slowly add the combined filtrate to deionized water with vigorous stirring, keeping the temperature below 20-25°C with an ice bath.

-

Neutralize the aqueous layer with sodium carbonate or bicarbonate until the pH is 6-7.

-

-

Extraction and Drying:

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate and filter.

-

-

Purification:

-

Remove the solvent using a rotary evaporator at a temperature below 30-40°C.

-

Purify the resulting crude succinaldehyde by vacuum distillation (typically at 55-57°C at 1 mmHg) to obtain the pure product.[1]

-

Chemical Structure and Reactivity

Succinaldehyde's two aldehyde groups make it a highly reactive molecule.

Caption: Chemical structure of succinaldehyde (butanedial).

In the presence of water or alcohols, succinaldehyde exists in equilibrium with its cyclic hydrates or acetals, respectively.[1]

Caption: Equilibrium of succinaldehyde in aqueous and methanolic solutions.

Experimental Workflow

The synthesis of succinaldehyde from THF involves a multi-step process that requires careful control of reaction conditions.

Caption: Workflow for the synthesis of succinaldehyde from THF.

References

- 1. scribd.com [scribd.com]

- 2. orgsyn.org [orgsyn.org]

- 3. US2857427A - Method for preparing stable succinaldehyde products - Google Patents [patents.google.com]

- 4. Buy Succinaldehyde | 638-37-9 [smolecule.com]

- 5. Succinaldehyde | 638-37-9 | Benchchem [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Potential Research Areas for 1,4-Butanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanedione, also known as succinaldehyde (B1195056), is a highly reactive bifunctional aldehyde with significant potential in various scientific and therapeutic fields. Its ability to cross-link biomolecules, including proteins and DNA, underpins its current applications and suggests new avenues for research and development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and known biological activities. We highlight key areas for future investigation, including its role in specific cellular signaling pathways, its potential as a therapeutic agent, and its application as a chemical probe in biomedical research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the multifaceted nature of this reactive dialdehyde (B1249045).

Introduction